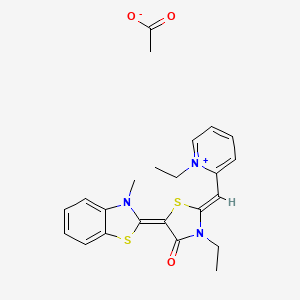

Pyridinium, 1-ethyl-2-((3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene)methyl)-, acetate

Description

Introduction to Pyridinium Quaternary Ammonium Salts

Pyridinium quaternary ammonium salts are heterocyclic compounds featuring a nitrogen atom within a six-membered aromatic ring, permanently charged due to alkyl or aryl substitutions. These salts are synthesized via quaternization reactions, where pyridine reacts with alkyl halides or other electrophilic agents to form cationic structures. Their applications span industrial, pharmaceutical, and material sciences, driven by their surfactant properties, thermal stability, and ability to disrupt microbial membranes.

Nomenclature and IUPAC Classification of Pyridinium Derivatives

The IUPAC nomenclature of pyridinium derivatives follows systematic rules to describe substituent positions and functional groups. For the compound 1-ethyl-2-((3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene)methyl)-pyridinium acetate , the name is constructed as follows:

- Core structure : The parent pyridinium ion (C₅H₆N⁺) forms the base, with the positive charge localized on the nitrogen atom.

- Substituents :

- 1-Ethyl : An ethyl group (-CH₂CH₃) is attached to the nitrogen at position 1 of the pyridinium ring.

- 2-((3-Ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene)methyl) : At position 2, a methylene group (-CH₂-) connects the pyridinium ring to a fused heterocyclic system comprising:

- A thiazolidinone ring (4-oxo-2-thiazolidinylidene) substituted with an ethyl group at position 3.

- A benzothiazolylidene moiety (3-methyl-2(3H)-benzothiazolylidene) fused at position 5 of the thiazolidinone.

- Counterion : The acetate anion (CH₃COO⁻) balances the positive charge.

Table 1: IUPAC Nomenclature of Representative Pyridinium Derivatives

Structural Characteristics of 1-Ethyl-2-Substituted Pyridinium Salts

The structural complexity of 1-ethyl-2-((3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene)methyl)-pyridinium acetate arises from its multilayered substituents:

Pyridinium Core :

2-Position Substituent :

Table 2: Key Structural Components and Their Roles

| Component | Structural Role | Functional Impact |

|---|---|---|

| 1-Ethyl group | Increases hydrophobicity | Enhances membrane permeability |

| Thiazolidinone ring | Provides hydrogen-bonding sites | Facilitates target binding |

| Benzothiazolylidene | Planar aromatic system | Stabilizes charge delocalization |

| Acetate counterion | Balances charge, improves solubility | Modulates crystallinity |

Properties

CAS No. |

142306-97-6 |

|---|---|

Molecular Formula |

C23H25N3O3S2 |

Molecular Weight |

455.6 g/mol |

IUPAC Name |

(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate |

InChI |

InChI=1S/C21H22N3OS2.C2H4O2/c1-4-23-13-9-8-10-15(23)14-18-24(5-2)20(25)19(27-18)21-22(3)16-11-6-7-12-17(16)26-21;1-2(3)4/h6-14H,4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1/b21-19+; |

InChI Key |

GCSSLZMDNUEHOX-UXJRWBAGSA-M |

Isomeric SMILES |

CCN1/C(=C/C2=CC=CC=[N+]2CC)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O.CC(=O)[O-] |

Canonical SMILES |

CCN1C(=CC2=CC=CC=[N+]2CC)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzothiazolylidene-Thiazolidinone Intermediate

- Starting materials include 3-methyl-2-methylthio benzothiazolium salts and 3-ethyl-2-thioxo-4-thiazolidinone derivatives.

- A typical procedure involves suspending these reactants in acetonitrile, cooling to about 10 °C, and adding triethylamine dropwise to promote nucleophilic substitution and ring closure.

- The reaction is stirred for several hours at low temperature to maximize yield and minimize side reactions.

- The product precipitates out, is filtered, washed with methanol, and dried.

- Yields reported are high, around 90-95%.

Formation of Pyridinium Salt

- Pyridinium salts are prepared by alkylation of substituted pyridines (e.g., 1-ethylpyridine) with alkyl halides or by direct quaternization.

- The choice of alkyl group (ethyl, butyl, methyl) on the pyridinium nitrogen affects solubility and reactivity.

- The salt form (acetate, bromide, iodide) is selected based on desired properties and purification ease.

Condensation to Form Final Compound

- The benzothiazolylidene-thiazolidinone intermediate and the pyridinium salt are suspended in acetonitrile.

- Triethylamine is added dropwise at elevated temperatures (around 70 °C) to facilitate the condensation reaction.

- The reaction time varies from 30 minutes to 3 hours depending on scale and conditions.

- After completion, the mixture is cooled, and ethyl acetate is added to precipitate the product.

- The crude product is filtered, washed with ethyl acetate, and dried.

- Yields range from 50% to 60% for this step.

Purification and Characterization

- The crude product is often recrystallized from acetic acid or ethyl acetate to improve purity.

- Purity is confirmed by HPLC (>96%), NMR spectroscopy, and mass spectrometry.

- Melting points and IR spectra are recorded for quality control.

Summary Table of Preparation Steps

| Step | Reactants | Conditions | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Benzothiazolylidene-thiazolidinone synthesis | 3-methyl-2-methylthio benzothiazolium salt + 3-ethyl-2-thioxo-4-thiazolidinone | Acetonitrile, 10 °C, triethylamine | Triethylamine, acetonitrile | 90-95 | Low temp to control reaction |

| 2. Pyridinium salt formation | Substituted pyridine + alkyl halide | Room temp or reflux | Alkyl halide (ethyl bromide, etc.) | Variable | Salt form affects solubility |

| 3. Condensation to final compound | Intermediate + pyridinium salt | Acetonitrile, 70 °C, triethylamine | Triethylamine, ethyl acetate | 50-60 | Precipitation by ethyl acetate |

| 4. Purification | Crude product | Recrystallization from acetic acid or ethyl acetate | Acetic acid or ethyl acetate | - | Confirmed by HPLC, NMR |

Research Findings and Notes

- The use of triethylamine as a base is critical for promoting the condensation reaction and neutralizing acids formed.

- Temperature control during intermediate synthesis prevents decomposition and side reactions.

- The acetate salt form is favored for its stability and ease of handling.

- Analytical data (NMR, IR, MS) confirm the structure and purity of the final compound.

- The synthetic route is adaptable to produce analogs by varying the alkyl groups on the pyridinium or benzothiazole rings.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-ethyl-2-((3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene)methyl)-, acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typical conditions include controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pyridinium, 1-ethyl-2-((3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene)methyl)-, acetate has several scientific research applications:

Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: It may be used in biochemical assays to study enzyme interactions and cellular processes.

Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Pyridinium, 1-ethyl-2-((3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene)methyl)-, acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related heterocycles, emphasizing core structures, substituents, synthesis routes, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Divergence: The target compound uniquely integrates a pyridinium cation and benzothiazolylidene system, unlike thiazolo[3,2-a]pyrimidines or simpler thiazolidinones . This extended conjugation may enhance electronic properties, influencing binding affinity in biological systems. Compared to compound D4 , which has a 2-thioxo group, the target’s 4-oxo-thiazolidinylidene moiety could alter reactivity and solubility.

Synthesis Methods: The target’s synthesis likely parallels and , employing aromatic aldehydes and acetate-based catalysts under reflux . Contrastingly, thiazolidin-4-one derivatives in utilize hydrazide intermediates and cyclization, a route less relevant to the target’s benzothiazolylidene system .

The target’s benzothiazolylidene group, common in photosensitizers and DNA intercalators, may expand its therapeutic scope .

Biological Activity

Pyridinium, 1-ethyl-2-((3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene)methyl)-, acetate (CAS: 147366-41-4), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridinium ring and thiazolidinone moiety. Its molecular formula is with a molecular weight of approximately 422.0 g/mol. The presence of the benzothiazole group suggests potential interactions with biological targets due to its aromatic nature.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. The thiazolidinone scaffold is known for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anticancer Properties : Research has shown that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspases, leading to programmed cell death.

- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models.

The exact mechanism through which this compound exerts its biological effects is still being elucidated. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Interaction with DNA/RNA : The aromatic systems within the structure could facilitate intercalation into nucleic acids, disrupting replication and transcription processes.

Antimicrobial Studies

A study conducted on various thiazolidinone derivatives reported that compounds similar to Pyridinium, 1-ethyl-2... exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results for further development into therapeutic agents.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Pyridinium derivative A | 32 | E. coli |

| Pyridinium derivative B | 16 | S. aureus |

Anticancer Activity

In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines. For instance, a study showed that treatment with Pyridinium derivatives resulted in a dose-dependent decrease in cell viability in breast cancer cells (MCF7).

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 10 |

| HeLa | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.